n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine

Catalog No.
S12184319
CAS No.
M.F
C13H16FN3
M. Wt
233.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-a...

Product Name

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine

IUPAC Name

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C13H16FN3/c1-11-10-17(8-7-14)16-13(11)15-9-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,15,16)

InChI Key

FMFPRWZOKNSQEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2)CCF

N-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by its unique structure, which includes a benzyl group, a fluorinated ethyl moiety, and a methyl group on the pyrazole ring. The compound's molecular formula is C12_{12}H14_{14}F1_{1}N3_{3}, indicating the presence of nitrogen and fluorine atoms that contribute to its chemical properties and potential biological activities. The incorporation of the fluorine atom is particularly significant as it can enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for various applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction processes can be carried out using lithium aluminum hydride or sodium borohydride, yielding reduced derivatives such as amines or alcohols.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles, including sodium azide or thiolates, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Sodium azide in dimethylformamide.

The biological activity of N-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances its binding affinity and selectivity towards these targets, potentially modulating various biological effects. Preliminary studies suggest that compounds in this class may exhibit anticancer properties by influencing pathways related to cell proliferation and survival .

The synthesis of N-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.
  • Fluorination: The introduction of the fluorine atom can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • N-Alkylation: The compound is then treated with an appropriate alkyl halide to introduce the ethyl group.
  • N-Benzylation: Finally, the reaction with benzyl chloride under basic conditions yields the target compound.

N-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has various applications across different fields:

  • Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Material Science: Utilized in developing new materials with unique properties due to the presence of fluorine atoms.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules .

Studies on interaction mechanisms reveal that N-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine interacts with specific enzymes and receptors, potentially leading to modulation of their activity. This interaction can result in various biological effects, depending on the context of use. The fluorine atoms enhance binding affinity, making this compound a valuable candidate for further exploration in pharmacological contexts .

Several compounds share structural similarities with N-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine:

Compound NameStructureUnique Features
1-(2-chloroethyl)-N-benzyl-4-methyl-1H-pyrazol-3-amineStructureContains chlorine instead of fluorine, affecting reactivity.
1-(2-bromoethyl)-N-benzyl-4-methyl-1H-pyrazol-3-amineStructureIncorporates bromine, which may influence biological activity differently.
1-(2-fluoroethyl)-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amineStructureFeatures an additional fluorinated benzyl group enhancing lipophilicity.

Uniqueness

N-Benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of structural elements, particularly the presence of both a benzyl group and a fluorinated ethyl moiety. This combination not only influences its chemical reactivity but also enhances its potential biological activities compared to other similar compounds. The introduction of fluorine is known to improve metabolic stability and binding interactions within biological systems .

Strategic Approaches to N-Alkylation in 1H-Pyrazole Scaffolds

The regioselective installation of the 2-fluoroethyl group at the N1 position of 4-methyl-1H-pyrazol-3-amine requires careful catalyst selection and reaction condition optimization. Recent advances demonstrate that copper(I) triflate (CuOTf) in toluene at 60°C enables efficient N-alkylation of pyrazole precursors with 1-bromo-2-fluoroethane, achieving 78% yield with <5% regioisomer formation. This contrasts with earlier methods using β-diketones or ynones, which often produced mixtures requiring chromatographic separation.

A breakthrough enzymatic approach utilizing engineered methyltransferases demonstrates unprecedented selectivity for N1-alkylation. The Hammer system employs a two-enzyme cascade that transfers alkyl groups from haloalkanes to pyrazole substrates with >99% regioselectivity, though current literature reports only methyl and ethyl group transfers. Adaptation of this biocatalytic method for fluorinated alkyl chains remains an active research area.

Critical parameters influencing N-alkylation efficiency:

FactorOptimal ConditionYield Impact
CatalystCuOTf (0.2 eq)+35% vs CuBr
SolventAnhydrous toluene+22% vs DMF
Temperature60°C+15% vs RT
Substitution Pattern4-Methyl substitution+40% vs H

Data compiled from

Fluorinated Substituent Incorporation Techniques for Enhanced Bioactivity

The 2-fluoroethyl group's introduction leverages silver-catalyzed cyclization of N'-benzylidene tosylhydrazides with fluoroalkyl β-ketoesters. Using ethyl 4,4,4-trifluoro-3-oxobutanoate as precursor, this method achieves 89% yield for analogous trifluoromethylpyrazoles when employing Me2phen ligand in toluene. Adaptation to 2-fluoroethyl systems requires substituting with ethyl 2-fluoro-3-oxopropanoate, though literature reports 15-20% reduced yields due to increased steric hindrance.

Microwave-assisted synthesis significantly improves fluorination efficiency. Irradiating 3-aminocrotonitrile derivatives with 2-fluoroethylamine at 150°C for 10 minutes produces 92% conversion versus 68% under thermal conditions. This technique prevents β-elimination side reactions common in traditional heating methods.

Benzyl Group Introduction Strategies Through Nucleophilic Aromatic Substitution

Regioselective benzylation at the C3-amine position employs a push-pull alkene intermediate generated from ethyl cyanoacetate and phenyl isothiocyanate. The thioketal intermediate undergoes nucleophilic attack by benzylamine derivatives in DMF at 80°C, achieving 85% yield with complete N3-selectivity. Key to success is the electron-withdrawing effect of the cyano group, which directs substitution to the para-position relative to the pyrazole nitrogen.

Comparative solvent study for benzylation:

SolventDielectric ConstantYield (%)Regioselectivity (N3:Others)
DMF36.78599:1
Acetonitrile37.57295:5
THF7.54888:12
Ethanol24.36392:8

Data from

The reaction shows remarkable tolerance for substituted benzyl groups, with electron-donating para-methoxy groups increasing yield to 91% while maintaining selectivity. Ortho-substituted benzyl bromides require longer reaction times (48h vs 24h) but still achieve 78% yield through steric acceleration effects.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.13282569 g/mol

Monoisotopic Mass

233.13282569 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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